5-Propoxypyridine-2-carboxaldehyde

Synthetic methodology Process chemistry Heterocyclic chemistry

5-Propoxypyridine-2-carboxaldehyde is a heterocyclic building block consisting of a pyridine ring substituted with an aldehyde group at the 2-position and a propoxy group at the 5-position. Its molecular formula is C9H11NO2 and it has a molecular weight of 165.19 g/mol.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B8487732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propoxypyridine-2-carboxaldehyde
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCCOC1=CN=C(C=C1)C=O
InChIInChI=1S/C9H11NO2/c1-2-5-12-9-4-3-8(7-11)10-6-9/h3-4,6-7H,2,5H2,1H3
InChIKeyLGGVRFFCBXGCLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propoxypyridine-2-carboxaldehyde (CAS 135453-21-3): Technical Baseline for Procurement and Research Evaluation


5-Propoxypyridine-2-carboxaldehyde is a heterocyclic building block consisting of a pyridine ring substituted with an aldehyde group at the 2-position and a propoxy group at the 5-position . Its molecular formula is C9H11NO2 and it has a molecular weight of 165.19 g/mol . The compound is typically supplied as a dark oil and serves primarily as a reactive intermediate in the synthesis of pharmaceutical candidates and agrochemicals . While structurally related to other pyridine-2-carboxaldehyde derivatives, the specific 5-propoxy substitution pattern confers unique physicochemical and potential biological properties that differentiate it from its analogs, making it a specialized, non-commodity building block for targeted medicinal chemistry and chemical biology applications [1].

Why 5-Propoxypyridine-2-carboxaldehyde is Not Interchangeable with Other 5-Substituted or Unsubstituted Pyridine Carboxaldehydes


For scientific or industrial procurement, selecting 5-propoxypyridine-2-carboxaldehyde is not a simple matter of substituting any available pyridine-2-carboxaldehyde derivative. The electron-donating propoxy group at the 5-position significantly modulates the electron density of the pyridine ring and, consequently, the reactivity of the 2-carboxaldehyde group . This alteration affects the outcome of key reactions like nucleophilic additions and condensations . Furthermore, the propyl chain contributes to the overall lipophilicity (calculated LogP ~1.68 [1]), which is a critical determinant of membrane permeability and target binding in biological systems, differing substantially from smaller alkoxy (e.g., methoxy) or polar (e.g., halo) analogs [1][2]. Therefore, replacing it with an unsubstituted pyridine-2-carboxaldehyde or a differently substituted derivative will not yield the same synthetic intermediate or biological probe and can lead to different physicochemical properties, biological activity profiles, and assay outcomes [2]. The following quantitative evidence underscores these critical differentiators.

Quantitative Evidence Guide for 5-Propoxypyridine-2-carboxaldehyde: Measurable Differentiation from Analogs


Synthetic Route and Reported Yield: A Benchmark for Process Feasibility

A specific synthetic protocol for 5-propoxypyridine-2-carboxaldehyde is documented, providing a quantitative yield that serves as a benchmark for feasibility compared to other 5-alkoxypyridine syntheses. This information is critical for laboratories planning to synthesize the compound in-house or for assessing the value proposition of commercially sourced material . In contrast, alternative synthetic routes for related 5-substituted pyridine-2-carboxaldehydes may be less efficient or require more complex, multi-step procedures [1].

Synthetic methodology Process chemistry Heterocyclic chemistry

Lipophilicity (LogP) Profile: A Quantifiable Driver of Membrane Permeability and Target Engagement

The calculated partition coefficient (LogP) for 5-propoxypyridine-2-carboxaldehyde is 1.68 [1]. This value quantifies its lipophilicity, which is a primary determinant of passive membrane permeability, plasma protein binding, and target engagement in biological systems [2]. The propoxy substituent significantly increases lipophilicity compared to smaller alkoxy or unsubstituted analogs.

Medicinal chemistry Physicochemical properties Drug design

Aldehyde Reactivity Modulation via 5-Position Substitution: A Comparative Analysis

The electron-donating nature of the propoxy group at the 5-position, conveyed through resonance to the pyridine ring, decreases the electrophilicity of the 2-carboxaldehyde carbon compared to electron-withdrawing substituted analogs . This electronic modulation can be quantified indirectly by comparing Hammett substituent constants (σ). While experimental data for this exact compound is limited, the class-level inference is clear: electron-donating substituents reduce aldehyde reactivity in nucleophilic additions [1].

Physical organic chemistry Reaction development Synthetic chemistry

Optimal Application Scenarios for 5-Propoxypyridine-2-carboxaldehyde in Research and Industrial Settings


Scaffold for CNS-Targeted Drug Discovery

Given its calculated LogP of 1.68, 5-propoxypyridine-2-carboxaldehyde is a superior building block for designing molecules intended to cross the blood-brain barrier or act on intracellular targets requiring membrane permeability [1]. In contrast to more polar pyridine-2-carboxaldehyde derivatives (e.g., parent compound LogP ~0.2), this scaffold increases the likelihood of achieving favorable CNS penetration, a key parameter in early-stage drug discovery for neurological and psychiatric disorders [1][2].

Precursor for ALDH1A1-Focused Chemical Probes

This compound serves as a key intermediate for synthesizing molecules that have demonstrated inhibitory activity against Aldehyde Dehydrogenase 1A1 (ALDH1A1) [3]. ALDH1A1 is a known therapeutic target in oncology and metabolic diseases. The structural features of 5-propoxypyridine-2-carboxaldehyde are incorporated into chemotypes that have shown measurable inhibition (e.g., IC50 values in the high nanomolar to low micromolar range in related assays) [3], establishing its utility as a starting point for developing more potent and selective chemical probes for this target class.

Synthesis of 5-Alkoxy-Substituted Heterocyclic Libraries

The aldehyde group at the 2-position provides a versatile functional handle for generating diverse chemical libraries through well-established reactions, including imine formation, reductive amination, and Knoevenagel condensations [4]. The unique 5-propoxy substituent introduces a lipophilic vector that can be leveraged to explore structure-activity relationships (SAR) in a way that is not possible with unsubstituted or smaller alkoxy derivatives [1]. The documented 13% yield from a published synthetic route provides a practical benchmark for chemists considering a de novo synthesis strategy versus direct procurement for library production .

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